Tipepidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

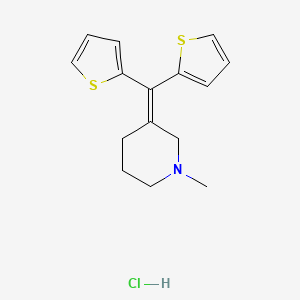

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLPSFJJVIDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Tipepidine Hydrochloride: A Formulation Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tipepidine hydrochloride, a non-narcotic antitussive agent with emerging potential in neuropsychiatric disorders.[1] Understanding these properties is critical for the rational design and development of effective and stable pharmaceutical formulations. This document outlines key parameters, presents available data in a structured format, details relevant experimental methodologies, and visualizes associated pathways and workflows.

Core Physicochemical Data

The formulation of a successful drug product is intrinsically linked to the physicochemical characteristics of the active pharmaceutical ingredient (API). The following tables summarize the available quantitative data for Tipepidine and its hydrochloride salt. It is important to note that while experimental data is provided where available, some parameters are based on computational predictions and should be confirmed experimentally for specific formulation development.

| Property | Value | Source Type |

| Molecular Formula | C₁₅H₁₈ClNS₂ | - |

| Molecular Weight | 311.89 g/mol | - |

| Appearance | White to pale yellow crystalline powder | Experimental |

| Melting Point | Not experimentally determined for HCl salt. | - |

| Tipepidine (free base): 64-65°C | Experimental | |

| Tipepidine Hibenzate: 189-193°C | Experimental[2][3] | |

| Tipepidine Citrate: 138-139°C | Experimental |

Table 1: General Properties of this compound and Related Forms.

| Property | Value | Conditions | Source Type |

| Water | 50 mg/mL (160.31 mM) | Sonication recommended | Experimental[4] |

| DMSO | 41.67 mg/mL (133.60 mM) | Sonication recommended | Experimental[4] |

Table 2: Solubility of this compound.

| Property | Value | Method | Source Type |

| pKa (strongest basic) | 7.84 | ChemAxon Prediction | Predicted |

| logP | 4.08 | ALOGPS Prediction | Predicted |

| logP | 4.0 | ChemAxon Prediction | Predicted |

Table 3: Ionization and Partition Coefficients of Tipepidine.

| Property | Value | Remarks | Source Type |

| Crystal Structure | No experimental data found for the hydrochloride salt in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. | - | - |

Table 4: Crystallographic Data of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Media: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the respective buffer.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: Perform the experiment in triplicate for each pH condition.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) for a precise measurement.

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Melting Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is reported as the melting point.

-

Replicates: Conduct at least three independent measurements.

References

The Antitussive Tipepidine: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine, a non-opioid antitussive agent, has been in clinical use for decades, yet its intricate molecular mechanisms have only been elucidated more recently. This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted mechanism of action of tipepidine as a cough suppressant. Initially developed in Japan in the late 1950s, its antitussive properties were established through preclinical models. Modern research has revealed a dual mechanism of action involving the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and interaction with sigma-1 receptors. This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of its signaling pathways to offer a thorough resource for researchers and drug development professionals.

Discovery and Historical Development

Tipepidine, chemically known as 3-(di-2-thienylmethylene)-1-methylpiperidine, was first synthesized in the late 1950s.[1] It was developed in Japan, and its use as a central antitussive drug began in 1959.[1] Belonging to the thiambutene class, it was developed as a non-narcotic alternative to opioid-based cough suppressants.[2]

Initial pharmacological studies demonstrated its efficacy in preclinical models of cough. While the early research successfully identified its clinical utility as an antitussive, the precise molecular targets and mechanisms of action remained largely unknown for many years. More recent investigations have shed light on its complex pharmacology, revealing its interaction with key ion channels and receptors in the central nervous system.

Mechanism of Action: A Dual Approach

Tipepidine's antitussive effect is now understood to be mediated through at least two distinct molecular pathways: inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and modulation of sigma-1 receptors.

Inhibition of GIRK Channels

A primary mechanism of tipepidine's action is the inhibition of GIRK channels.[2] These channels are crucial for regulating neuronal excitability. When activated by G-protein-coupled receptors (GPCRs), GIRK channels allow potassium ions to flow out of the neuron, leading to hyperpolarization and a decrease in neuronal firing.

By inhibiting these channels, tipepidine is thought to prevent this hyperpolarization in neurons of the cough-related pathways in the brainstem, thereby suppressing the cough reflex. This inhibition leads to an increase in the excitability of certain neuronal populations, which paradoxically results in the suppression of the cough signal. Specifically, this may occur in the nucleus tractus solitarius (NTS), a key region in the brainstem for processing cough-related sensory information.[3][4]

The inhibition of GIRK channels by tipepidine also leads to an increase in dopamine levels in the nucleus accumbens, a brain region involved in reward and motivation. This effect is being explored for potential therapeutic applications in psychiatric disorders.[5]

References

- 1. Anaphylaxis caused by tipepidine hibenzate, a central antitussive drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Trials Demonstrate Drug's Ability To Relieve Chronic Cough Symptoms | Technology Networks [technologynetworks.com]

- 3. Suppression of the cough reflex by α2-adrenergic receptor agonists in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the cough reflex by antitussive agents within the caudal aspect of the nucleus tractus solitarii in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tipepidine Hibenzate vs. Hydrochloride: A Technical Guide to Salt Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipepidine, a non-opioid antitussive agent, is available in different salt forms, primarily as hibenzate and hydrochloride salts. The choice of a specific salt form for a pharmaceutical active pharmaceutical ingredient (API) is a critical decision in drug development, as it can significantly influence the drug's physicochemical properties, pharmacokinetics, and, consequently, its therapeutic efficacy and safety profile. This technical guide provides an in-depth comparison of tipepidine hibenzate and tipepidine hydrochloride, focusing on their core properties. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers and drug development professionals in understanding the nuances of these two salt forms.

Physicochemical Properties

The selection of a salt form is often driven by the desire to optimize properties such as solubility, stability, and manufacturability. While direct comparative studies between tipepidine hibenzate and hydrochloride are not extensively available in the public domain, this section compiles the known data for each salt.

Table 1: Physicochemical Properties of Tipepidine Salts

| Property | Tipepidine Hibenzate | This compound | Tipepidine (Free Base) |

| Molecular Formula | C29H27NO4S2[1][2] | C15H18ClNS2[3] | C15H17NS2[4][5] |

| Molecular Weight | 517.66 g/mol [1][6] | 311.89 g/mol [3][7] | 275.43 g/mol [4][5] |

| Melting Point | 187-190 °C[1][6] | Not available | 64-65 °C[8] |

| Solubility | Slightly soluble in DMSO and Methanol.[1][6] Sparingly soluble in water.[8] | Water: 3.33 mg/mL (10.68 mM); DMSO: 41.67 mg/mL (133.60 mM)[9] | Not available |

| pKa (Strongest Basic) | Not available | Not available | 7.84 (Predicted)[10] |

| logP (Octanol/Water) | Not available | Not available | 4.337 (Calculated)[11] |

| Crystal Structure | Not available | Not available | Not applicable |

Note: The pKa and logP values for the free base are predicted and calculated, respectively, and may differ from experimental values for the salt forms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug salt properties. Below are generalized protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Add an excess amount of the tipepidine salt to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the dissolved tipepidine in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

This protocol is used to determine the acid dissociation constant (pKa) of an ionizable drug.

Protocol:

-

Accurately weigh and dissolve a known amount of the tipepidine salt in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the salt.

-

Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa value is determined from the inflection point of the resulting titration curve.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity.

Protocol:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of the tipepidine salt in the aqueous phase.

-

Mix a known volume of the aqueous drug solution with an equal volume of the n-octanol phase in a sealed container.

-

Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of tipepidine in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

In Vivo Pharmacokinetic Study (Rodent Model)

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a drug in a rodent model.

Protocol:

-

House the animals (e.g., rats or mice) in a controlled environment with a standard diet and water ad libitum.

-

Fast the animals overnight before drug administration.

-

Administer a single dose of the tipepidine salt formulation (hibenzate or hydrochloride) orally (by gavage) or intravenously (via tail vein injection) at a predetermined dose.

-

Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Process the blood samples to obtain plasma or serum.

-

Analyze the plasma/serum samples for tipepidine concentration using a validated bioanalytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life), using appropriate software.

Pharmacokinetics

The salt form can influence the rate and extent of drug absorption. Tipepidine is known to have a short half-life, which has led to the development of a sustained-release formulation of the hibenzate salt to improve patient compliance.[12]

Table 2: Pharmacokinetic Parameters of Tipepidine Hibenzate

| Formulation | Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) |

| Asverin® (Immediate-release) | 40 mg | Variable | Variable | ~1.3 |

| TS-141 (Sustained-release) | 30 mg | Variable | Variable | Not specified |

Data from a study on a sustained-release tablet (TS-141) of tipepidine hibenzate compared to the immediate-release formulation (Asverin®). The study noted wide inter-individual variability in plasma concentrations.[12][13][14]

Mechanism of Action and Signaling Pathway

Tipepidine exerts its pharmacological effects, including its antitussive and potential antidepressant-like actions, through the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[15][16][17] This inhibition leads to an increase in neuronal excitability and subsequent downstream effects on neurotransmitter systems.

Tipepidine's Inhibition of GIRK Channels

dot

Caption: Tipepidine inhibits GIRK channels, preventing K+ efflux and leading to membrane depolarization.

Signaling Pathway of Tipepidine's Action on Dopaminergic Neurons

The inhibition of GIRK channels by tipepidine has been shown to particularly affect dopaminergic neurons in the ventral tegmental area (VTA).[15] This leads to an increase in dopamine levels in the nucleus accumbens, which is thought to contribute to some of its therapeutic effects.[3][18]

dot

Caption: Tipepidine inhibits GIRK channels, counteracting D2 receptor-mediated inhibition and increasing dopamine release.

Conclusion

The choice between tipepidine hibenzate and this compound for drug development requires careful consideration of their respective physicochemical and pharmacokinetic properties. The available data suggests that the hibenzate salt has been formulated into a sustained-release dosage form to address the short half-life of tipepidine. However, a comprehensive, direct comparison of the two salts is lacking in publicly available literature. The primary mechanism of action for tipepidine, irrespective of the salt form, is the inhibition of GIRK channels, leading to increased neuronal excitability and enhanced dopamine neurotransmission. Further studies directly comparing the properties of tipepidine hibenzate and hydrochloride are warranted to provide a clearer rationale for salt selection in future drug development endeavors.

References

- 1. TIPEPIDINE HIBENZATE CAS#: 31139-87-4 [amp.chemicalbook.com]

- 2. Benzoic acid, 2-(4-hydroxybenzoyl)-, compd. with 3-(di-2-thienylmethylene)-1-methylpiperidine (1:1) | C29H27NO4S2 | CID 9892792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1449686-84-3 | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Tipepidine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. TIPEPIDINE HIBENZATE CAS#: 31139-87-4 [m.chemicalbook.com]

- 7. This compound | Potassium Channel | TargetMol [targetmol.com]

- 8. Tipepidine [drugfuture.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Tipepidine (CAS 5169-78-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using the drug repositioning approach to develop a novel therapy, tipepidine hibenzate sustained-release tablet (TS-141), for children and adolescents with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tipepidine - Wikipedia [en.wikipedia.org]

- 18. medkoo.com [medkoo.com]

The Pharmacological Profile of Tipepidine: A Non-Opioid Modulator of Neuronal Excitability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tipepidine, traditionally classified as a non-opioid antitussive, is emerging as a compound of significant interest for its potential applications in neuropsychiatric disorders. Its pharmacological profile is distinct from classical central nervous system agents, centered on non-opioid mechanisms that modulate neuronal excitability and neurotransmitter systems. This technical guide provides a comprehensive overview of the non-opioid pharmacology of Tipepidine, detailing its primary molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate these properties. The core mechanism involves the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to nuanced effects on the dopaminergic system. This is supplemented by interactions with sigma receptors. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of its mechanisms of action to serve as a resource for researchers in pharmacology and drug development.

Introduction

Tipepidine is a synthetic, non-narcotic compound of the thiambutene class, first developed in Japan in 1959 as a centrally acting antitussive agent.[1] Unlike opioid-based cough suppressants, Tipepidine carries a lower risk of addiction and associated side effects, making it a valuable therapeutic alternative. In recent years, preclinical research has illuminated a novel pharmacological profile for Tipepidine, suggesting its potential for therapeutic repositioning for conditions such as major depressive disorder (MDD), attention-deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder (OCD).[1][2]

The foundation of this potential lies in its unique, non-opioid mechanisms of action. Tipepidine's effects are not mediated by opioid receptors but primarily through the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and interaction with sigma receptors.[1][2] This guide delves into the technical details of these interactions, presenting the quantitative data that defines its pharmacological signature and the experimental frameworks used to derive this understanding.

Primary Mechanism of Action: GIRK Channel Inhibition

The principal non-opioid mechanism underlying Tipepidine's neuropsychopharmacological effects is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2]

The Role of GIRK Channels

GIRK channels (also known as Kir3 channels) are critical mediators of inhibitory neurotransmission in the central nervous system.[3][4] When activated by Gβγ subunits released from Gi/o-coupled G-protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, these channels open and allow an efflux of potassium ions (K+).[4][5] This K+ efflux leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus reducing its excitability.[3]

Tipepidine's Inhibitory Effect

Tipepidine acts as a direct inhibitor of GIRK channels.[1][2] Specifically, it has been shown to reversibly inhibit dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) in ventral tegmental area (VTA) dopamine neurons.[6][7] By blocking these channels, Tipepidine prevents or reduces the hyperpolarizing K+ current, which leads to a state of depolarization or disinhibition. This disinhibition increases the firing rate of VTA dopamine neurons.[5][7]

This action is central to its antidepressant-like effects. The increased firing of VTA neurons results in an elevated release of dopamine in the nucleus accumbens (NAc), a key region of the brain's reward pathway.[1][8] Notably, this increase in dopamine occurs without inducing the locomotor hyperactivity or behavioral sensitization associated with psychostimulants like methamphetamine.[1][2]

Modulation of Neurotransmitter Systems and Other Receptors

Beyond its primary action on GIRK channels, Tipepidine interacts with other key signaling molecules, contributing to its broad pharmacological profile.

Sigma Receptor Binding

Tipepidine functions as an agonist at sigma-1 receptors and, to a lesser degree, sigma-2 receptors.[9] Sigma-1 receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that modulate a variety of cellular functions, including the regulation of ion channels and intracellular calcium signaling.[10] This interaction is believed to be a primary contributor to Tipepidine's antitussive (cough-suppressing) effects by modulating neuronal firing rates and reducing the transmission of cough-inducing signals.

Effects on Monoamine Systems

Tipepidine's influence extends to several monoamine neurotransmitter systems, which is consistent with its potential antidepressant and psychotropic effects.

-

Dopaminergic System : As detailed above, the inhibition of D2-receptor-coupled GIRK channels is a principal mechanism.[5][7] The resulting increase in dopamine in the nucleus accumbens is directly linked to the antidepressant-like effects observed in animal models.[8] This effect is mediated by the stimulation of downstream dopamine D1 receptors.[8]

-

Adrenergic System : The antidepressant-like activity of Tipepidine in the forced swim test is blocked by the α2-adrenergic receptor antagonist yohimbine, indicating a necessary role for the adrenergic system in its mechanism of action.[8]

-

Serotonergic System : Some evidence suggests Tipepidine may inhibit the reuptake of serotonin, which could contribute to its antitussive and mood-regulating properties, though this mechanism is less characterized than its effects on the dopaminergic system.[9]

NMDA Receptor Activity

While some rapidly-acting antidepressants like ketamine function as NMDA receptor antagonists, there is currently no direct, conclusive evidence to classify Tipepidine as an NMDA receptor antagonist.[11][12] Its antidepressant-like effects appear to be driven primarily by the GIRK channel-dopamine pathway.

Quantitative Pharmacological Data

The pharmacological activity of a compound is defined by its affinity and potency at various molecular targets. The following tables summarize the available quantitative data for Tipepidine.

Table 1: Functional Potency of Tipepidine

| Target/Assay | Species | Potency (IC₅₀) | Reference(s) |

|---|

| Dopamine D2 Receptor-Mediated GIRK Currents | Rat | 7.0 µM |[6][7] |

Table 2: Receptor Binding Affinity Profile of Tipepidine (Note: A comprehensive public binding profile is not readily available. Data is compiled from various sources and may not be exhaustive.)

| Receptor Target | Species | Affinity (Kᵢ) | Reference(s) |

|---|---|---|---|

| Sigma-1 (σ₁) | - | High Affinity | [9] |

| Sigma-2 (σ₂) | - | Lower Affinity | |

| Dopamine Transporter (DAT) | - | Low Affinity | [13][14] |

| Serotonin Transporter (SERT) | - | Low Affinity | [5][15] |

| Norepinephrine Transporter (NET) | - | Low Affinity |[5][14] |

Key Experimental Methodologies

The characterization of Tipepidine's pharmacological profile relies on a combination of electrophysiological, neurochemical, and behavioral assays.

Electrophysiology: Patch-Clamp Assay for GIRK Currents

This technique is used to directly measure the effect of Tipepidine on ion channel activity in individual neurons.

-

Objective: To quantify the inhibition of dopamine D2 receptor-activated GIRK currents (IDA(GIRK)) by Tipepidine.

-

Methodology:

-

Cell Preparation: Dopamine neurons are acutely dissociated from the ventral tegmental area (VTA) of rat brain slices. Neurons are identified for recording based on characteristic electrophysiological properties, such as the presence of hyperpolarization-activated cation currents (Ih).[7]

-

Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the neuron's membrane, allowing control of the membrane potential (voltage-clamp) and measurement of the resulting ionic currents.[16]

-

Solutions: The intracellular (pipette) solution contains a high concentration of potassium to mimic the neuron's internal environment. The extracellular (bath) solution also contains potassium and other ions necessary for cell viability.

-

Assay Protocol:

-

A baseline current is established.

-

A D2 receptor agonist (e.g., dopamine) is applied to the bath solution to activate the D2 receptors and induce an outward GIRK current (at typical holding potentials).

-

Once a stable GIRK current is achieved, Tipepidine is perfused into the bath at various concentrations.

-

The change in the GIRK current amplitude is measured to determine the inhibitory effect of Tipepidine and calculate the IC₅₀ value.[7]

-

-

Neurochemistry: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To measure changes in extracellular dopamine concentration in the nucleus accumbens (NAc) following systemic administration of Tipepidine.[17]

-

Methodology:

-

Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain of a rat, targeting the NAc. Animals are allowed to recover from surgery.[3]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAc. The probe has a semi-permeable membrane at its tip.

-

Perfusion and Sampling: An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular space, such as dopamine, diffuse across the membrane into the aCSF based on their concentration gradient. The resulting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).[3][18]

-

Drug Administration: After collecting baseline samples to establish a stable dopamine level, Tipepidine (e.g., 40 mg/kg) is administered intraperitoneally (i.p.).[17]

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of dopamine. The results are typically expressed as a percentage change from the baseline level.[17]

-

Behavioral Pharmacology: Forced Swim Test (FST)

The FST is a standard preclinical screening tool used to assess antidepressant-like activity in rodents.

-

Objective: To determine if Tipepidine reduces immobility time in rats, an indicator of potential antidepressant efficacy.

-

Methodology:

-

Animal Model: Male Wistar rats are often used. To model treatment-resistant depression, rats may be pre-treated with adrenocorticotropic hormone (ACTH).[17]

-

Apparatus: A transparent glass cylinder is filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.[1][2]

-

Pre-Test Session (Day 1): Animals are placed in the water for a 15-minute adaptation session. This induces a stable level of immobility for the test session.[9]

-

Drug Administration: Prior to the test session, separate groups of animals are administered vehicle (control) or Tipepidine (e.g., 20 and 40 mg/kg, i.p.).[17]

-

Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session. The session is typically video-recorded for later analysis.[1][9]

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of specific behaviors:

-

Immobility: Floating passively with only minor movements necessary to keep the head above water.

-

Swimming: Active movements around the cylinder.

-

Climbing: Active upward-directed movements against the cylinder walls.

-

-

Analysis: The total time spent in immobility is compared between the Tipepidine-treated groups and the control group. A significant decrease in immobility time is interpreted as an antidepressant-like effect.[2]

-

Summary and Conclusion

The pharmacological profile of Tipepidine is multifaceted and distinct from classical opioid and monoaminergic agents. Its primary non-opioid mechanism of action is the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This action leads to the disinhibition of VTA dopamine neurons and a subsequent increase in dopamine levels in the nucleus accumbens, which is believed to underpin its antidepressant-like properties. This central mechanism is complemented by activity at sigma-1 receptors, contributing to its established antitussive effects.

While its influence on serotonergic and adrenergic systems is noted, the GIRK-dopamine pathway represents the most well-characterized aspect of its non-opioid pharmacology relevant to potential psychiatric applications. The quantitative data, though limited, points to a moderate potency at GIRK channels. The detailed experimental protocols provided herein—spanning electrophysiology, neurochemistry, and behavioral analysis—form the basis of our current understanding and provide a framework for future investigation. Tipepidine stands as a compelling example of a repurposed drug whose unique, non-opioid mechanism of action presents a promising avenue for the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 2. criver.com [criver.com]

- 3. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 7. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. Sigma Receptors [sigmaaldrich.com]

- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular basis for the inhibition of G protein-coupled inward rectifier K+ channels by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Review of the Neuropharmacology of Tipepidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipepidine (3-[di-2-thienylmethylene]-1-methylpiperidine), a non-opioid antitussive agent first developed in Japan in 1959, has garnered significant interest in recent years for its potential psychiatric applications. Initially marketed for the treatment of cough, emerging research has illuminated a complex neuropharmacological profile suggesting its utility in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the neuropharmacology of tipepidine hydrochloride, focusing on its core mechanisms of action, receptor interactions, and effects on key neurotransmitter systems. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited studies.

Core Mechanism of Action: GIRK Channel Inhibition

The primary mechanism of action of this compound is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels. GIRK channels are crucial for regulating neuronal excitability; their activation leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential. By inhibiting these channels, tipepidine effectively increases neuronal excitability.

This inhibition of GIRK channels is central to tipepidine's effects on various neurotransmitter systems. Notably, tipepidine has been shown to reversibly inhibit dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM. This action depolarizes ventral tegmental area (VTA) dopamine neurons, leading to the generation of action potentials and subsequent dopamine release in projection areas like the nucleus accumbens.[1]

Signaling Pathway of Tipepidine's Action on Dopaminergic Neurons

References

Methodological & Application

Application Notes and Protocols for Assessing Tipepidine's Antidepressant Effects Using the Forced Swimming Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the forced swimming test (FST) to evaluate the antidepressant-like effects of Tipepidine. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

Tipepidine, a non-narcotic antitussive, has demonstrated potential as a novel antidepressant.[1][2][3][4] Preclinical studies utilizing the forced swimming test (FST), a widely used rodent behavioral model for assessing antidepressant efficacy, have shown that Tipepidine reduces immobility time, a key indicator of antidepressant-like activity.[4][5][6][7][8] The underlying mechanism of Tipepidine's antidepressant effect is linked to its ability to modulate catecholaminergic systems, specifically by stimulating dopamine D1 and adrenaline α2 receptors, and by inhibiting G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to an increase in extracellular dopamine in the nucleus accumbens.[1][2][9][10]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Tipepidine in the forced swimming test.

Table 1: Effect of Tipepidine on Immobility Time in the Forced Swimming Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Reference |

| Vehicle Control | - | Baseline | [1],[4] |

| Tipepidine | 20 | Decreased | [1],[4] |

| Tipepidine | 40 | Significantly Decreased | [1],[4] |

Note: "i.p." refers to intraperitoneal administration. The table indicates a dose-dependent decrease in immobility time. For precise mean and standard error values, refer to the full-text articles.

Table 2: Effect of Tipepidine on Climbing and Swimming Behavior in the Forced Swimming Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Climbing Behavior | Swimming Behavior | Reference | | :--- | :--- | :--- | :--- | | Vehicle Control | - | Baseline | Baseline |[4] | | Tipepidine | 40 | Increased | No significant effect |[4] |

Note: Increased climbing behavior is often associated with noradrenergic system activation, while increased swimming is linked to the serotonergic system. Tipepidine's effect on climbing is consistent with its proposed mechanism of action on catecholaminergic pathways.

Experimental Protocols

Animals

-

Species: Male Wistar rats (5-7 weeks old) are commonly used.[1] Mice can also be used, but the protocol may need adjustment.[6]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before the experiment.

Forced Swimming Test Apparatus

-

A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.[11] The depth should be sufficient to prevent the animal from touching the bottom with its tail or feet.[11]

Experimental Procedure

The forced swimming test is typically conducted over two days.[5]

-

Day 1: Pre-test Session (15 minutes)

-

Individually place each rat in the swimming cylinder for a 15-minute pre-swim.

-

After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.

-

-

Day 2: Test Session (5 minutes)

-

Administer Tipepidine (e.g., 20 or 40 mg/kg, i.p.) or the vehicle control. The timing of administration before the test can vary, but a common schedule is 60 minutes prior.

-

Place the rat back into the swimming cylinder for a 5-minute test session.

-

Record the entire session using a video camera for later analysis.

-

Behavioral Scoring

The 5-minute test session is scored for the following behaviors:

-

Immobility: The rat is considered immobile when it remains floating in the water, making only the small movements necessary to keep its head above water.

-

Swimming: The rat is actively moving its limbs and exploring the cylinder.

-

Climbing: The rat is making active upward-directed movements with its forepaws against the cylinder wall.

Scoring can be done by a trained observer blind to the treatment conditions or using automated video tracking software. The total duration of each behavior is recorded.

Locomotor Activity Test

To ensure that the observed effects of Tipepidine in the FST are not due to a general increase in motor activity, a separate locomotor activity test should be performed.[4]

-

Administer Tipepidine (e.g., 40 mg/kg, i.p.) or the vehicle control.

-

Place the animal in an open-field apparatus.

-

Record locomotor activity (e.g., distance traveled, number of line crossings) for a specified period (e.g., 30 minutes).

Studies have shown that Tipepidine at doses effective in the FST does not significantly affect locomotor activity.[4]

Signaling Pathways and Workflows

Proposed Signaling Pathway for Tipepidine's Antidepressant-like Effect

References

- 1. Tipepidine, a non-narcotic antitussive, exerts an antidepressant-like effect in the forced swimming test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tipepidine - Wikipedia [en.wikipedia.org]

- 3. Pharmacological mechanisms of antidepressant-like effect of tipepidine in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 9. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

Application Note: Cell-Based Assays to Measure Tipepidine's Effect on Neuronal Excitability

Introduction

Tipepidine is a non-narcotic antitussive agent that has gained attention for its potential antidepressant and neuro-modulatory effects. Its mechanism of action involves the modulation of key ion channels that regulate neuronal excitability. Specifically, Tipepidine has been shown to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, which play a crucial role in controlling the resting membrane potential and responsiveness of neurons.[1] Inhibition of these channels leads to membrane depolarization, increasing the likelihood of action potential firing and thereby enhancing neuronal excitability.[1] This application note provides detailed protocols for three distinct cell-based assays—patch-clamp electrophysiology, calcium imaging, and multi-electrode arrays (MEAs)—to quantitatively assess the effects of Tipepidine on neuronal function. These assays are essential tools for researchers in neuropharmacology and drug development aiming to characterize novel channel modulators.

Mechanism of Action: Tipepidine and Neuronal Excitability

GIRK channels are critical effectors in inhibitory neurotransmission.[2][3] They are activated by Gβγ subunits released from Gi/o-coupled G-protein-coupled receptors (GPCRs), such as the dopamine D2 receptor.[1][4] This activation leads to an efflux of potassium ions (K+), hyperpolarizing the neuron and making it less excitable. Tipepidine inhibits this process, preventing the hyperpolarization and leading to a state of increased neuronal excitability.[1] This mechanism is believed to underlie its effects on dopamine neuron activity.[1]

Assay 1: Patch-Clamp Electrophysiology

Principle

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, offering unparalleled resolution of ionic currents across a cell membrane.[5][6] In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the entire cell's membrane potential and currents.[5] This assay directly measures Tipepidine's ability to inhibit GIRK channel currents, which can be activated by a specific agonist (e.g., a D2 dopamine receptor agonist).

Data Presentation: Tipepidine Dose-Response on GIRK Current

| Tipepidine Conc. (µM) | GIRK Current (pA) | % Inhibition (Mean ± SEM) |

| 0 (Vehicle) | 250.5 ± 15.2 | 0% |

| 0.1 | 225.3 ± 14.8 | 10.1% ± 2.1% |

| 1 | 160.1 ± 11.5 | 36.1% ± 3.5% |

| 7 (IC50) | 124.8 ± 9.9 | 50.2% ± 4.0% |

| 10 | 95.2 ± 8.1 | 62.0% ± 3.8% |

| 30 | 40.6 ± 5.4 | 83.8% ± 4.2% |

| 100 | 15.1 ± 3.9 | 94.0% ± 3.1% |

Note: Data are representative examples.

Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation: Culture cells stably or transiently expressing the relevant GIRK channel subunits (e.g., GIRK1/2) and a corresponding GPCR (e.g., Dopamine D2 Receptor) on glass coverslips. Primary neurons can also be used.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

-

Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Using a micromanipulator, approach a cell with a pipette filled with internal solution.

-

Apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief, strong suction pulse to rupture the membrane and achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Drug Application:

-

Record a stable baseline current.

-

Perfuse the cell with a GIRK agonist (e.g., 10 µM quinpirole for D2R) to activate a robust inward current.

-

Once the agonist-induced current is stable, apply increasing concentrations of Tipepidine alongside the agonist.

-

Record the current at each Tipepidine concentration until a steady-state effect is observed.

-

Perform a final washout step with the agonist alone to check for reversibility.

-

-

Data Analysis: Measure the peak inward current amplitude in the presence of the agonist alone and at each Tipepidine concentration. Calculate the percentage inhibition and plot a dose-response curve to determine the IC50 value.

Assay 2: Calcium Imaging

Principle

Calcium imaging is a widely used technique to indirectly monitor the electrical activity of large populations of neurons.[7][8] Neuronal depolarization opens voltage-gated calcium channels (VGCCs), leading to an influx of Ca²⁺ and a transient increase in intracellular calcium concentration.[9] This change can be visualized using fluorescent calcium indicators.[10][11] Since Tipepidine is expected to increase neuronal excitability, it should lead to more frequent spontaneous calcium transients or a potentiated response to a sub-threshold stimulus.

Data Presentation: Tipepidine Effect on Neuronal Calcium Transients

| Treatment Group | Spontaneous Transient Frequency (Events/min) | Peak Amplitude (% ΔF/F₀) |

| Vehicle Control | 1.2 ± 0.3 | 55.6 ± 8.1 |

| Tipepidine (10 µM) | 3.8 ± 0.6 | 60.1 ± 7.5 |

| KCl (20 mM, Positive Control) | 8.5 ± 1.1 | 150.3 ± 15.2 |

| Tipepidine + TTX (1 µM) | 0.1 ± 0.1 | 5.2 ± 2.3 |

Note: Data are representative examples. ΔF/F₀ = (Fluorescence - Baseline) / Baseline.

Experimental Protocol: Fluorescent Calcium Imaging

-

Cell Preparation: Plate primary neurons (e.g., cortical or hippocampal) or a suitable neuronal cell line (e.g., SH-SY5Y) onto glass-bottom plates or coverslips. Allow cells to mature and form networks (typically 10-14 days for primary cultures).

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in a physiological saline solution (e.g., HBSS).

-

Incubate the cells with the loading buffer for 30-45 minutes at 37°C.

-

Wash the cells 2-3 times with fresh saline solution and allow them to de-esterify for at least 20 minutes before imaging.

-

-

Imaging:

-

Place the plate on a fluorescence microscope equipped with a camera for time-lapse imaging.

-

Record a stable baseline of spontaneous activity for 2-5 minutes.

-

Gently add Tipepidine (at the desired final concentration) or vehicle control to the well.

-

Immediately continue recording for 10-20 minutes to observe the effect of the compound on neuronal activity.

-

As a positive control, a depolarizing stimulus like 20 mM KCl can be added at the end of the experiment to confirm cell viability and responsiveness.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual neuron cell bodies.

-

Extract the mean fluorescence intensity for each ROI over time.

-

Calculate the change in fluorescence relative to baseline (ΔF/F₀).

-

Use appropriate software to detect calcium transients (events) and quantify parameters such as frequency, amplitude, and duration.

-

Assay 3: Multi-Electrode Array (MEA)

Principle

Multi-electrode arrays (MEAs) are a non-invasive, label-free technology for monitoring the electrophysiological activity of neuronal networks over time.[12][13] Neurons are cultured directly on a grid of electrodes that detect extracellular field potentials, which correspond to action potentials from nearby cells.[14][15][16] This assay allows for the longitudinal assessment of network-level phenomena, including firing rate, bursting behavior, and synchrony, making it ideal for studying how a compound like Tipepidine chronically or acutely alters network function.[17][18]

Data Presentation: Tipepidine Effect on Network Firing Properties

| Parameter | Vehicle Control (Mean ± SEM) | Tipepidine (10 µM) (Mean ± SEM) | % Change |

| Mean Firing Rate (Hz) | 0.8 ± 0.1 | 2.1 ± 0.3 | +162.5% |

| Burst Frequency (Bursts/min) | 4.2 ± 0.5 | 9.5 ± 1.2 | +126.2% |

| Spikes per Burst | 12.1 ± 1.5 | 18.3 ± 2.1 | +51.2% |

| Network Synchrony Index | 0.25 ± 0.04 | 0.45 ± 0.06 | +80.0% |

Note: Data are representative examples.

Experimental Protocol: Multi-Electrode Array (MEA)

-

Cell Preparation:

-

Pre-coat MEA plates (e.g., 48-well or 96-well) with an appropriate substrate like Poly-L-ornithine or PEI followed by laminin to promote cell adherence and growth.[17]

-

Seed human iPSC-derived neurons or primary rodent neurons onto the electrode area of each well.[12]

-

Culture the neurons for 2-4 weeks, performing regular media changes, until a stable, spontaneously active neuronal network has formed.

-

-

Recording:

-

Place the MEA plate into the recording system (e.g., Axion Maestro) and allow it to acclimate inside the incubator (37°C, 5% CO₂).

-

Record a stable baseline of spontaneous network activity for 10-20 minutes.

-

-

Compound Addition:

-

Remove the plate from the device and add Tipepidine or vehicle to the appropriate wells. For acute studies, return the plate to the device and record immediately for 30-60 minutes. For chronic studies, return the plate to the incubator and record at later time points (e.g., 24, 48 hours).

-

-

Data Analysis:

-

Use the MEA system's software to perform spike detection and analysis.

-

Key parameters to quantify include: mean firing rate (spikes/sec), burst frequency (bursts/min), number of spikes per burst, and network synchrony (how correlated the firing is across different electrodes).

-

Compare the post-treatment data to the baseline recording for each well to determine the effect of Tipepidine.

-

References

- 1. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a G-Protein-Independent Activator of GIRK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 10. A Simple Ca2+-Imaging Approach of Network-Activity Analyses for Human Neurons | Springer Nature Experiments [experiments.springernature.com]

- 11. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bit.bio [bit.bio]

- 14. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]

- 15. fujifilmcdi.com [fujifilmcdi.com]

- 16. biosciences.ricoh.com [biosciences.ricoh.com]

- 17. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development | eNeuro [eneuro.org]

- 18. news-medical.net [news-medical.net]

In Vitro Analysis of Tipepidine's Binding Affinity to GIRK Channels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro analysis of the binding affinity of Tipepidine to G-protein-coupled inwardly rectifying potassium (GIRK) channels. Tipepidine, a non-narcotic antitussive, has been identified as an inhibitor of GIRK channels, suggesting its potential for repositioning for other therapeutic indications.[1] This document outlines the necessary protocols for characterizing this interaction using established electrophysiological and fluorescence-based functional assays.

Introduction to Tipepidine and GIRK Channels

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of cellular excitability in various tissues, including the brain and heart.[1][2] They are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).[3] Dysregulation of GIRK channel function has been implicated in several neurological and cardiovascular disorders.[1][2]

Tipepidine has been shown to inhibit GIRK channel activity. One study reported that Tipepidine reversibly inhibits dopamine D2 receptor-mediated GIRK currents with an IC50 of 7.0 μM. However, comprehensive quantitative data on its binding affinity and selectivity across different GIRK channel subtypes remains limited in publicly available literature. These protocols are designed to enable researchers to independently determine these parameters.

Quantitative Data Summary

The following table summarizes the known quantitative data for Tipepidine's interaction with GIRK channels. Further research is required to populate this table with more extensive data, including binding constants (Ki) and inhibition constants (IC50) for various GIRK channel subtypes.

| Compound | Target | Assay Type | Measured Value | Cell Line | Reference |

| Tipepidine | Dopamine D2 Receptor-Mediated GIRK Currents | Electrophysiology | IC50: 7.0 μM | Not Specified | [4][5] |

Signaling Pathway of GIRK Channel Activation and Inhibition

The following diagram illustrates the canonical signaling pathway of GIRK channel activation by a GPCR and subsequent inhibition by a channel blocker like Tipepidine.

Caption: GIRK channel activation and inhibition pathway.

Experimental Protocols

Patch-Clamp Electrophysiology for Functional Characterization

Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity and assessing the functional effects of modulators like Tipepidine.

Objective: To measure the inhibitory effect of Tipepidine on GIRK channel currents in whole-cell patch-clamp configuration.

Materials:

-

Cell line stably expressing the desired GIRK channel subtype (e.g., HEK293 cells expressing GIRK1/2).

-

Cell culture reagents.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 2 CaCl2, pH 7.4 with KOH.

-

Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.

-

GIRK channel agonist (e.g., a specific GPCR agonist for the co-expressed receptor, or a direct activator like ML297).

-

Tipepidine stock solution (in DMSO or appropriate solvent).

Protocol:

-

Cell Preparation: Culture cells expressing the GIRK channel of interest to 50-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips at a low density.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Data Acquisition:

-

Record baseline GIRK currents. If basal activity is low, apply a GIRK channel agonist to induce a stable current.

-

Apply different concentrations of Tipepidine to the external solution via the perfusion system.

-

Record the steady-state current at each Tipepidine concentration.

-

-

Data Analysis:

-

Measure the peak inward current in the presence and absence of Tipepidine.

-

Normalize the current inhibited by Tipepidine to the control current.

-

Plot the percentage of inhibition against the logarithm of the Tipepidine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow Diagram:

Caption: Patch-clamp electrophysiology workflow.

Fluorescence-Based Thallium Flux Assay

This high-throughput screening-compatible assay indirectly measures potassium channel activity by monitoring the influx of thallium (Tl+), a surrogate ion for K+, using a Tl+-sensitive fluorescent dye.

Objective: To determine the inhibitory potency of Tipepidine on GIRK channels in a high-throughput format.

Materials:

-

Cell line stably expressing the desired GIRK channel subtype (e.g., HEK293 expressing GIRK1/2).

-

Black, clear-bottom 96- or 384-well microplates.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3).

-

Stimulus Buffer (Assay Buffer containing a defined concentration of Tl2SO4).

-

GIRK channel agonist.

-

Tipepidine stock solution.

-

Fluorescence plate reader with kinetic read capabilities.

Protocol:

-

Cell Plating: Seed GIRK-expressing cells into the microplates and culture overnight.

-

Dye Loading:

-

Remove the culture medium and add the fluorescent dye loading solution to each well.

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Compound Addition:

-

Wash the cells with Assay Buffer.

-

Add varying concentrations of Tipepidine to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

-

-

Thallium Flux Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the Stimulus Buffer (containing the GIRK agonist and Tl+) to all wells simultaneously using an automated dispenser.

-

Immediately begin kinetic fluorescence readings for 2-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope) for each well.

-

Normalize the data to controls (no Tipepidine for maximal signal and a known GIRK blocker for minimal signal).

-

Plot the normalized response against the Tipepidine concentration to determine the IC50 value.

-

Workflow Diagram:

Caption: Thallium flux assay workflow.

Radioligand Binding Assay (Note on Feasibility)

A radioligand binding assay could provide direct information on the binding affinity of Tipepidine to GIRK channels. This typically involves a competitive binding experiment where a non-labeled compound (Tipepidine) competes with a radiolabeled ligand for binding to the channel.

Challenge: The development of a specific radioligand binding assay for GIRK channels is challenging due to the lack of commercially available, high-affinity, and specific radiolabeled ligands that target these channels directly. While some research has utilized radiolabeled toxins, these are not widely accessible for routine screening.

Conceptual Protocol (if a suitable radioligand becomes available):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GIRK channel subtype of interest.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled GIRK ligand, and varying concentrations of unlabeled Tipepidine.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Tipepidine to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

The provided protocols for patch-clamp electrophysiology and fluorescence-based thallium flux assays offer robust methods for the in vitro characterization of Tipepidine's inhibitory activity on GIRK channels. These assays will enable researchers to determine its potency and selectivity, providing valuable data for drug development and a deeper understanding of its mechanism of action. Further investigation is warranted to identify a suitable radioligand for direct binding assays and to elucidate the specific binding site of Tipepidine on the GIRK channel complex.

References

- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal G protein-gated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microdialysis for Measuring Tipepidine-Induced Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure dopamine release in response to the administration of Tipepidine. Tipepidine, traditionally used as a non-narcotic antitussive, has garnered interest for its potential antidepressant-like effects.[1] These effects are hypothesized to be mediated, at least in part, through the modulation of the mesolimbic dopamine system. Specifically, Tipepidine has been shown to increase dopamine levels in the nucleus accumbens (NAc), a key brain region involved in reward and motivation.[1]

The underlying mechanism of Tipepidine's action involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, which are crucial regulators of neuronal excitability.[2][3] Tipepidine also interacts with dopamine D2 autoreceptors, further influencing dopamine neuron activity.[3] This document outlines the theoretical basis for this pharmacological action and provides a practical guide for its investigation using in vivo microdialysis.

Mechanism of Action: Tipepidine and Dopamine Release

Tipepidine enhances dopamine release in the nucleus accumbens by acting on dopaminergic neurons in the ventral tegmental area (VTA). The primary mechanism is the inhibition of GIRK channels.[2][3] In VTA dopamine neurons, D2 autoreceptors are coupled to GIRK channels. Activation of these autoreceptors by dopamine leads to the opening of GIRK channels, causing potassium efflux, hyperpolarization of the neuron, and subsequent inhibition of dopamine release. Tipepidine inhibits these D2 receptor-mediated GIRK currents.[3] This inhibition leads to depolarization of the dopaminergic neuron, an increase in neuronal firing, and consequently, enhanced dopamine release in projection areas like the nucleus accumbens.

Data Presentation

The following table summarizes the expected quantitative changes in extracellular dopamine concentration in the nucleus accumbens following the intraperitoneal (i.p.) administration of Tipepidine.

Note: The following data is representative and illustrative of the expected outcome based on published qualitative findings. Specific quantitative results from the primary literature were not publicly accessible.

| Treatment Group | Dopamine Concentration (% of Baseline) | Peak Effect Time (minutes post-injection) |

| Vehicle (Saline) | 100 ± 10% | N/A |

| Tipepidine (20 mg/kg, i.p.) | ~150 - 180% | 40 - 60 |

| Tipepidine (40 mg/kg, i.p.) | ~200 - 250% | 40 - 60 |

Experimental Protocols

Protocol 1: In Vivo Microdialysis for the Measurement of Dopamine Release in Freely Moving Rats Following Tipepidine Administration

This protocol details the procedure for implanting a microdialysis probe into the nucleus accumbens of a rat and subsequently measuring changes in extracellular dopamine levels after systemic administration of Tipepidine.

1. Materials and Reagents

-

Animals: Male Wistar rats (250-300 g)

-

Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (e.g., AN69 dialyzing membranes).

-

Surgical Equipment: Stereotaxic frame, anesthetic machine (for isoflurane), surgical drill, screws, and dental cement.

-

Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂. The solution should be filtered and degassed before use.

-

Tipepidine Solution: Tipepidine hibenzate dissolved in saline.

-

Analytical System: High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Syringe Pump: For precise control of the perfusion rate.

2. Surgical Procedure: Microdialysis Probe Implantation

-

Anesthetize the rat with isoflurane and place it in a stereotaxic frame.

-

Expose the skull and drill a small hole above the target brain region, the nucleus accumbens. Stereotaxic coordinates for the nucleus accumbens shell (from bregma): Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.8 mm from the skull surface.

-

Slowly lower the microdialysis probe to the target coordinates.

-

Secure the probe in place using dental cement anchored to stainless steel screws fixed to the skull.

-

Allow the animal to recover for at least 24-48 hours before the microdialysis experiment. This recovery period is crucial for the stabilization of the tissue surrounding the probe.

3. Microdialysis Experiment

-

On the day of the experiment, place the rat in a freely moving animal bowl system.

-

Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate of 1.0 µL/min.

-

Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine levels.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer Tipepidine (20 or 40 mg/kg, i.p.) or vehicle (saline).

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Store collected samples at -80°C until analysis.

4. Analytical Procedure: HPLC-ECD for Dopamine Quantification

-

Inject a fixed volume of the dialysate (e.g., 10-20 µL) into the HPLC-ECD system.

-

Separate dopamine from other neurochemicals using a reverse-phase C18 column.

-

The mobile phase can consist of a sodium phosphate buffer, EDTA, sodium octyl sulfate, and methanol, with the pH adjusted to be acidic.

-

Detect dopamine using an electrochemical detector. The potential of the working electrode should be set to an oxidizing potential suitable for dopamine (e.g., +0.6 to +0.8 V).

-

Quantify dopamine concentrations by comparing the peak heights or areas in the samples to those of known standards.

5. Data Analysis

-

Calculate the average dopamine concentration from the three baseline samples immediately preceding drug administration. This average is considered 100%.

-

Express all subsequent dopamine concentrations as a percentage of this baseline.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of Tipepidine with the vehicle control group.

Visualizations

Signaling Pathway of Tipepidine's Action on Dopamine Neurons

Caption: Tipepidine inhibits GIRK channels, preventing D2 autoreceptor-mediated hyperpolarization.

Experimental Workflow for Microdialysis

Caption: Workflow for Tipepidine microdialysis from surgery to data analysis.

References

- 1. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tipepidine activates VTA dopamine neuron via inhibiting dopamine D₂ receptor-mediated inward rectifying K⁺ current - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cognitive Effects of Tipepidine in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tipepidine is a non-narcotic antitussive agent that has garnered scientific interest for its potential therapeutic effects on central nervous system disorders.[1] Emerging research suggests that Tipepidine may offer cognitive-enhancing benefits, particularly in models of cognitive dysfunction.[1] These application notes provide a comprehensive overview of the behavioral tests used to evaluate the cognitive effects of Tipepidine in mice, complete with detailed experimental protocols and data presentation.

The primary mechanism of action for Tipepidine's cognitive effects is believed to be its inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] GIRK channels are crucial for regulating neuronal excitability, and their inhibition by Tipepidine can modulate the activity of various neurotransmitter systems, including the dopaminergic and serotonergic pathways, which are critically involved in learning and memory.[2][3] Specifically, Tipepidine has been shown to activate dopamine neurons in the ventral tegmental area (VTA) by inhibiting dopamine D2 receptor-mediated GIRK currents.[2]

Proposed Signaling Pathway for Tipepidine's Cognitive Effects

The following diagram illustrates the proposed signaling cascade through which Tipepidine may exert its cognitive-enhancing effects.

Behavioral Assays for Cognitive Function

Several behavioral paradigms are employed to assess different aspects of cognitive function in mice, including learning, memory, and executive function. The following sections detail the protocols for key behavioral tests used to evaluate the effects of Tipepidine.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.

-

Apparatus: A square or circular open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of non-porous material for easy cleaning. A set of objects that are different in shape, color, and texture but similar in size and complexity. The objects should be heavy enough that the mice cannot displace them.

-

Animal Preparation:

-

Handle the mice for several days before the experiment to acclimate them to the researcher.

-

Administer Tipepidine or vehicle control at the appropriate time before the training session, according to the study design (e.g., 30 minutes prior).

-

-

Procedure:

-

Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to allow for free exploration and adaptation to the environment.

-

Training (Day 2):

-

Place two identical objects in opposite corners of the arena.

-

Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

-

Record the exploration time for each object. Exploration is defined as the mouse's nose being within 2 cm of the object and actively sniffing or touching it.

-

-

Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing (Day 2):

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

-